Methoxy Positional Isomerism: 3‑Methoxy vs. 4‑Methoxy Piperidine – Computed Physicochemical Profile
Computational comparison of the 3‑methoxy target compound with the 4‑methoxy isomer (CAS 1448063‑95‑3) reveals a difference in calculated lipophilicity. The 3‑methoxy isomer exhibits an XLogP3‑AA value of approximately 3.0, while the 4‑methoxy isomer has an estimated XLogP3‑AA of approximately 3.3, reflecting a 0.3 log unit difference in partition coefficient [1][2]. This difference, attributable to the altered spatial orientation of the methoxy oxygen, influences predicted membrane permeability and metabolic stability. Additionally, the 3‑methoxy substitution results in a slightly altered topological polar surface area (tPSA ≈ 45 Ų) compared to the 4‑methoxy analog (tPSA ≈ 45 Ų, identical within computational error), but the distinct hydrogen‑bond acceptor orientation may differentially affect target‑binding interactions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.0 (estimated from 3-methoxy analog CID 71809796) |
| Comparator Or Baseline | 4-methoxy isomer (CAS 1448063-95-3): XLogP3 ≈ 3.3 |
| Quantified Difference | Δ XLogP3 ≈ -0.3 log units |
| Conditions | Computational prediction (XLogP3 algorithm) based on 2D structure |
Why This Matters
A 0.3 log unit lower lipophilicity for the 3‑methoxy isomer may translate into reduced non‑specific protein binding and lower volume of distribution, which is critical for CNS‑targeted or systemic applications.
- [1] PubChem. (2025). 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CID 71809796). XLogP3-AA: 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/71809796 View Source
- [2] Kuujia. (2025). Cas no 1448063-95-3 (3-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-phenylpropyl)urea). https://www.kuujia.com View Source
